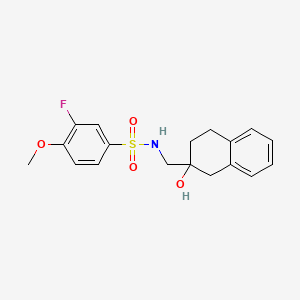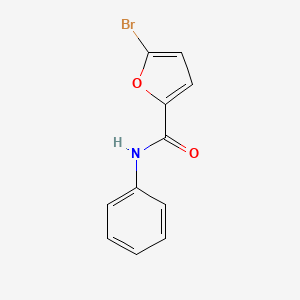![molecular formula C15H18N2O4 B2860182 4-[4-(4-Methoxyphenyl)piperazin-1-YL]-4-oxobut-2-enoic acid CAS No. 904796-26-5](/img/structure/B2860182.png)
4-[4-(4-Methoxyphenyl)piperazin-1-YL]-4-oxobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-Methoxyphenyl)piperazin-1-YL]-4-oxobut-2-enoic acid is a chemical compound with the molecular formula C15H18N2O4 and a molecular weight of 290.31 g/mol . This compound is primarily used in scientific research and is known for its applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Methoxyphenyl)piperazin-1-YL]-4-oxobut-2-enoic acid involves several steps. One common method includes the reaction of 4-methoxyphenylpiperazine with maleic anhydride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature. The product is then purified using techniques like recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Methoxyphenyl)piperazin-1-YL]-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-[4-(4-Methoxyphenyl)piperazin-1-YL]-4-oxobut-2-enoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[4-(4-Methoxyphenyl)piperazin-1-YL]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(4-Methoxyphenyl)piperazin-1-yl]aniline
- 4-(4-(4-Methoxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one
- Pyridazinones containing the (4-methoxyphenyl)piperazine moiety
Uniqueness
4-[4-(4-Methoxyphenyl)piperazin-1-YL]-4-oxobut-2-enoic acid is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This specificity makes it valuable in research applications where precise modulation of biological pathways is required .
Properties
IUPAC Name |
(E)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-21-13-4-2-12(3-5-13)16-8-10-17(11-9-16)14(18)6-7-15(19)20/h2-7H,8-11H2,1H3,(H,19,20)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTIHOJKTPMTAM-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-fluoro-4-methylphenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2860100.png)
![(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)methanol](/img/structure/B2860101.png)
![4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2860104.png)



![Dimethyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/structure/B2860110.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-phenylacetamide](/img/structure/B2860113.png)

![methyl 4-({[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzoate](/img/structure/B2860115.png)


![2-[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2860122.png)
